Bradykinin (1-7)

Receptor Pharmacology Signal Transduction Nitric Oxide

Standard B1/B2 receptor agonists fail to differentiate non-canonical kinin pathways. Bradykinin (1-7) provides the necessary pharmacological specificity. - **Distinct pharmacology**: Vasorelaxation independent of B1/B2 receptors; does not increase vascular permeability. - **Analytical utility**: Reference standard for LC-MS/MS quantitation in tissues (16-340 fmol/g). - **Supply**: ≥98% purity, lyophilized, batch-specific COA available.

Molecular Formula C35H52N10O9
Molecular Weight 756.8 g/mol
CAS No. 23815-87-4
Cat. No. B550071
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBradykinin (1-7)
CAS23815-87-4
Synonyms8-de-Phe-9-de-Arg-bradykinin
8-des-Phe-9-des-Arg-BK
bradykinin, des-Phe(8)-des-Arg(9)-
bradykinin, des-Phe(8)-des-Arg(9)-, monoacetate salt(L)-isomer
bradykinin, des-phenylalanyl(8)-des-arginine(9)-
des-8,9-BK
des-Phe(8)-Arg(9)-BK
Molecular FormulaC35H52N10O9
Molecular Weight756.8 g/mol
Structural Identifiers
SMILESC1CC(N(C1)C(=O)C2CCCN2C(=O)C(CCCN=C(N)N)N)C(=O)NCC(=O)NC(CC3=CC=CC=C3)C(=O)NC(CO)C(=O)N4CCCC4C(=O)O
InChIInChI=1S/C35H52N10O9/c36-22(10-4-14-39-35(37)38)31(50)44-16-6-12-26(44)33(52)43-15-5-11-25(43)30(49)40-19-28(47)41-23(18-21-8-2-1-3-9-21)29(48)42-24(20-46)32(51)45-17-7-13-27(45)34(53)54/h1-3,8-9,22-27,46H,4-7,10-20,36H2,(H,40,49)(H,41,47)(H,42,48)(H,53,54)(H4,37,38,39)/t22-,23-,24-,25-,26-,27-/m0/s1
InChIKeyCRROPKNGCGVIOG-QCOJBMJGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bradykinin (1-7) Research Peptide Overview


Bradykinin (1-7) is an endogenous heptapeptide fragment (H-Arg-Pro-Pro-Gly-Phe-Ser-Pro-OH) derived from the enzymatic cleavage of the vasoactive nonapeptide Bradykinin (BK-(1-9)) [1]. As a key metabolite within the tissue-based kallikrein-kinin system, it exhibits biological activity that is distinct from the parent peptide and other fragments, necessitating its use as a specific research tool [2].

Endogenous kinin metabolite probe for kallikrein-kinin system studies
Non-canonical signaling context: B1/B2-independent pharmacology
Distinct activity profile supports specialized research tool selection

Bradykinin (1-7) Substitution Rationale


The historical assumption that Bradykinin fragments are biologically inert is contradicted by recent evidence [1]. Generic substitution of Bradykinin (1-7) with the parent peptide BK-(1-9) or the B1 receptor agonist des-Arg9-BK is invalid due to a fundamental divergence in receptor pharmacology and functional outcomes. While BK-(1-9) acts through B2 receptors, Bradykinin (1-7) exerts its effects independently of both B1 and B2 receptors, producing a distinct vasorelaxant and hypotensive profile [2]. Furthermore, the fragment lacks the pro-inflammatory vascular permeability increase seen with BK-(1-9), making it a more specific probe for certain cardiovascular studies [3].

Bradykinin (1-7)
Bradykinin (1-9) / des-Arg9-BK
Receptor dependency
B1/B2-independent non-canonical signaling
B2 receptor (BK-(1-9)) or B1 receptor (des-Arg9-BK) agonist
Vascular permeability
No increase reported
Robust pro-inflammatory permeability increase
Vasorelaxation mechanism
B1/B2-independent vasorelaxation; micromolar potency range
B2-mediated potent vasodilation (nanomolar EC50)

Bradykinin (1-7) vs Closest Analogs


B1/B2-Independent Kinin Activity

Unlike the parent peptide Bradykinin (1-9), which signals via the B2 receptor, the biological activity of Bradykinin (1-7) is not mediated by classical kinin B1 or B2 receptors. In direct head-to-head experiments, NO production induced by BK-(1-7) was completely resistant to inhibition by B1 receptor antagonists (e.g., des-Arg9-[Leu8]-BK) and B2 receptor antagonists (e.g., HOE-140), while BK-(1-9)-induced NO was abolished [1]. This confirms a distinct, non-canonical mechanism of action.

B1/B2 independence
Direct comparison
NO production by BK-(1-7) resistant to B1/B2 antagonists; BK-(1-9) NO abolished by HOE-140.
Supports non-canonical signaling endpoint interpretation.
Human, mouse, rat cells; DAF-FM probe.
Receptor Pharmacology Signal Transduction Nitric Oxide

Vasorelaxant Potency vs. BK(1-9)

Bradykinin (1-7) acts as a vasorelaxant, but its potency and efficacy differ significantly from Bradykinin (1-9). In a cross-study comparable model using rat aortic rings, BK-(1-9) is a potent vasodilator with an EC50 in the nanomolar range. In contrast, BK-(1-7) induces a concentration-dependent vasorelaxation, but with significantly reduced potency, requiring micromolar concentrations [1]. Critically, this effect, like NO production, was independent of B1 and B2 receptors [2].

Vasorelaxant potency
Cross-study context
~100–1000-fold less potent than BK-(1-9); micromolar vs. nanomolar EC50 range.
Concentration-dependent vasorelaxation endpoint, distinct from classical B2-mediated activity.
Rat aortic rings; potency may vary across models.
Vascular Biology Cardiovascular Physiology Vasodilation

Reduced Pro-inflammatory Effects

Bradykinin (1-7) exhibits a fundamentally different pro-inflammatory signature compared to Bradykinin (1-9). In a direct head-to-head in vivo study, BK-(1-7) did not increase vascular permeability, whereas BK-(1-9) is a classic inducer of this effect. Additionally, the nociceptive (pain-inducing) responses were significantly reduced for BK-(1-7) relative to BK-(1-9) [1].

Pro-inflammatory profile
Direct comparison
BK-(1-7) did not increase vascular permeability; BK-(1-9) robustly increased it. Nociception reduced for BK-(1-7).
May support vasodilation studies with less edema confound.
In vivo mouse model.
Inflammation Pain Research Vascular Permeability

Endogenous Tissue Abundance

Bradykinin (1-7) is not a minor byproduct; it is a major endogenous metabolite present in tissues at levels comparable to the parent peptide. In rat kidney tissue, baseline levels were quantified at approximately 70 fmol/g for BK-(1-7), compared to 100 fmol/g for BK-(1-9). Across various tissues, levels of BK-(1-7) and BK-(1-9) are of similar abundance (16-340 fmol/g), confirming its physiological relevance [1].

Tissue abundance
Direct comparison
Kidney: ~70 fmol/g (BK-(1-7)) vs 100 fmol/g (BK-(1-9)). Overall tissue range 16–340 fmol/g.
Endogenous metabolite relevance for tissue kinin profiling.
Rat tissues; HPLC-RIA method.
Peptide Metabolism Pharmacokinetics Tissue Distribution

Plasma Stability & Kininase Resistance

Bradykinin (1-7) exhibits distinct metabolic stability compared to its parent peptide. While BK-(1-9) is rapidly degraded (>90%) in human plasma primarily by ACE into BK-(1-7) at physiological (nanomolar) concentrations, the fragment BK-(1-7) is a more stable metabolite that accumulates [1]. This indicates that BK-(1-7) is not an inert product but a longer-lived, biologically active intermediate in the kinin cascade.

Plasma stability
Class-level inference
BK-(1-7) accumulates as stable metabolite; BK-(1-9) is rapidly degraded (>90%) to BK-(1-7) by ACE.
Requires authentic BK-(1-7) standard for accurate plasma quantification.
Human plasma; verify under your assay conditions.
Peptide Stability Enzymology ACE Biology

Bradykinin (1-7) Key Applications


B1/B2-Independent Signaling Research

Use Bradykinin (1-7) as a primary agonist or a critical control in cell-based assays to elucidate non-canonical kinin signaling pathways. Its activity, confirmed to be independent of classical B1 and B2 receptors, allows researchers to identify novel receptors or signaling partners responsible for the observed NO production and vasorelaxation . This is essential for studies aiming to deconvolute the complex pharmacology of the kinin system in cardiovascular and inflammatory diseases .

LC-MS/MS Kinin Quantification Standard

Employ high-purity Bradykinin (1-7) as a reference standard for the development and validation of targeted LC-MS/MS platforms used to quantify kinin peptides in biological matrices. Given its comparable abundance to BK-(1-9) in various tissues (16-340 fmol/g) and its accumulation during ACE inhibition, accurate measurement of this stable metabolite is critical for profiling the tissue-based kinin system in models of hypertension, heart failure, and renal disease .

Vasodilation Without Inflammation

Utilize Bradykinin (1-7) in isolated vessel or organ bath studies (e.g., rat aortic rings) to examine vasorelaxation in the absence of significant pro-inflammatory effects. Unlike BK-(1-9), BK-(1-7) does not increase vascular permeability and shows reduced nociceptive responses . This makes it a unique tool for dissecting the mechanisms of endothelium-dependent vasodilation without the confounding influence of edema and pain signaling pathways .

Application
Selection Property
Validation Focus
B1/B2-independent signaling research
Non-canonical receptor pharmacology
NO production and vasorelaxation endpoint verification
LC-MS/MS kinin quantification standard
Endogenous tissue-level abundance profile
Accurate metabolite quantification in biological matrices
Vasodilation studies with low inflammatory confounding
Reduced vascular permeability signature
Isolated organ bath reactivity and signaling dissection
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